molecular formula C10H12O2S B2762995 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol CAS No. 312513-96-5

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol

Cat. No.: B2762995
CAS No.: 312513-96-5
M. Wt: 196.26
InChI Key: GLKXYCGSGUUJPS-UHFFFAOYSA-N
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Description

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol is a specialized organic compound that integrates two key pharmacophores: an acetylenic diol and a thiophene ring. This structure makes it a versatile and valuable building block in organic synthesis and medicinal chemistry research. The molecule features a carbon-carbon triple bond (alkyne) and two hydroxyl groups (-OH), which define it as an alkynediol, a class of compounds known for their rich reactivity . The presence of the thiophene heterocycle, a structure prominent in many active pharmaceutical ingredients, significantly enhances its potential utility in drug discovery . In research, this compound serves as a key precursor for the synthesis of complex heterocyclic systems. Its reactivity allows for numerous transformations; the alkyne group can undergo various addition and cyclization reactions, while the hydroxyl groups can be functionalized through oxidation, esterification, or etherification . A particularly dynamic area of research involves the use of gold-catalyzed cycloisomerization of alkynediols to construct oxygen-containing heterocycles like furans and spiroketals, which are common structural motifs in natural products and bioactive molecules . The incorporation of the thiophene unit further directs its application towards the development of compounds for materials science and as ligands in catalysis. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKXYCGSGUUJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C1=CC=CS1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol can be achieved through several methods. One common route involves the reaction of 2-thiophenecarboxaldehyde with 4-methyl-2-pentyne-1,4-diol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives, substituted thiophenes

Scientific Research Applications

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1,1-Diphenyl-4-(thiophen-2-yl)but-2-yne-1,4-diol (194a)
  • Structure : Replaces the methyl group at position 4 with a diphenyl moiety.
  • The thiophene ring retains π-π stacking interactions, which are critical in crystal packing and molecular recognition .
(S)-(-)-4-Methyl-1-phenyl-2-pentyn-1,4-diol
  • Structure : Substitutes thiophene with a phenyl group.
  • Synthesis : Prepared via catalytic enantioselective addition of terminal alkynes to aldehydes, highlighting a method applicable to the target compound with modifications for thiophene incorporation .
  • Activity : Phenyl analogs are often explored for chiral drug intermediates, whereas thiophene-containing derivatives may exhibit enhanced electronic properties for charge transfer in materials science .
2-Methylbutane-1,4-diol Derivatives
  • Structure : Lacks the alkyne and aromatic rings but retains the 1,4-diol backbone.
  • Biological Relevance: Derivatives from Cyathea species show immunosuppressant, anti-inflammatory, and antiviral activities via PASS (Prediction of Activity Spectra for Substances) analysis. This suggests that the diol moiety in the target compound could similarly contribute to bioactivity .

Physicochemical Properties

Table 1: Key Properties of Selected Diols
Compound Molecular Formula Molecular Weight Key Features
4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol C₁₀H₁₂O₂S 212.26 Thiophene enhances π-stacking; alkyne enables click chemistry .
1,1-Diphenyl-4-(thiophen-2-yl)but-2-yne-1,4-diol C₂₀H₁₆O₂S 328.41 Higher lipophilicity due to diphenyl groups; reduced solubility .
2-Butyne-1,4-diol C₄H₆O₂ 86.09 Lower molecular weight; high polarity (surface tension: 58.9 mN/m at 25°C) .

Biological Activity

4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H12O2S
  • Molecular Weight : 196.26 g/mol
  • InChI Key : GLKXYCGSGUUJPS-UHFFFAOYSA-N

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. These activities stem from its structural features that allow interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi128 µg/mL

Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Receptor Modulation : It can act on specific receptors that regulate immune responses.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).

Case Study 2: Anti-inflammatory Activity

In a study investigating anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint destruction compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol?

The synthesis of this compound can leverage methodologies from analogous thiophene-containing diols. For instance, Sonogashira coupling or alkyne hydration under palladium catalysis (e.g., Pd(PPh₃)₄) at 40–60°C is effective for introducing the alkyne moiety, as demonstrated in the synthesis of structurally related thiophen-2-yl derivatives . Key steps include protecting the diol groups during coupling reactions to avoid side reactions. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl/THF) yields the target compound.

Q. How should researchers characterize this compound using spectroscopic techniques?

  • NMR (¹H/¹³C): Focus on the thiophene ring protons (δ 6.8–7.5 ppm) and diol hydroxyl groups (broad signals at δ 1.5–3.0 ppm). The alkyne proton typically appears as a singlet near δ 2.5–3.0 ppm.
  • IR: Confirm hydroxyl stretches (3200–3600 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹).
  • MS (HRMS): Validate molecular weight (C₁₁H₁₄O₂S) with exact mass ≈ 226.0668 g/mol. Reference spectral libraries for thiophene-diol hybrids, such as those in , to resolve ambiguities .

Q. What purification techniques are optimal for isolating this compound?

Use silica gel column chromatography with a gradient elution of ethyl acetate/hexane (10–40% ethyl acetate). Monitor purity via TLC (Rf ≈ 0.3–0.5 in 30% ethyl acetate/hexane) and corroborate with HPLC (C18 column, acetonitrile/water mobile phase) as described in pharmacopeial protocols for structurally similar diols .

Advanced Research Questions

Q. How can data contradictions in NMR spectra due to stereochemical variations be resolved?

Apply 2D NMR techniques :

  • COSY to map proton-proton coupling, distinguishing between vicinal diol protons and thiophene ring interactions.
  • NOESY to identify spatial proximity of the methyl group (C4) to the thiophene ring, aiding stereochemical assignment. Compare retention times with pharmacopeial standards (e.g., ’s chromatographic data for diol-thiophene hybrids) to validate configurations .

Q. What computational strategies predict the reactivity of the alkyne moiety?

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model alkyne bond polarization and nucleophilic attack sites. Validate results using experimental data from analogous enone systems (e.g., ’s structural parameters for thiophene-containing alkenes) .

Q. How can in vitro biological activity assays evaluate this compound’s potential as a kinase inhibitor?

Design assays targeting ATP-binding pockets:

  • Kinase inhibition assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or CDK2) using ADP-Glo™ luminescence.
  • Molecular docking : Use AutoDock Vina to simulate binding interactions, referencing ’s methodology for thiophene-based inhibitors .

Q. What experimental strategies assess stability under varying pH and temperature?

Conduct accelerated stability studies :

  • Thermal stress : Heat the compound at 40–60°C for 48–72 hours.
  • Hydrolytic stress : Expose to pH 3.0 (HCl) and pH 10.0 (NaOH) buffers. Analyze degradation products via HPLC-MS and cross-reference with impurity profiles in ’s pharmacopeial standards .

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